molecular formula C14H17Cl3N2O B5806012 2-(1-azepanyl)-N-(2,4,6-trichlorophenyl)acetamide

2-(1-azepanyl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No. B5806012
M. Wt: 335.7 g/mol
InChI Key: OPMXNDCMXPYIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TAP-1 and belongs to the class of N-phenylacetamides. TAP-1 has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of TAP-1 is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in the inflammatory response. TAP-1 has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
TAP-1 has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce fever and edema, indicating its potential use in the treatment of inflammatory conditions. TAP-1 has been found to modulate the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using TAP-1 in lab experiments include its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. TAP-1 is also relatively easy to synthesize, allowing for large-scale production. However, the limitations of using TAP-1 include its potential toxicity and lack of selectivity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of TAP-1. One area of interest is the development of new drugs based on TAP-1 for the treatment of pain and inflammation. Another potential direction is the study of TAP-1's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the mechanism of action of TAP-1 and its potential side effects.

Synthesis Methods

The synthesis of TAP-1 involves the reaction between 2,4,6-trichlorobenzoyl chloride and 1-azepanamine in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain TAP-1 in high yield and purity.

Scientific Research Applications

TAP-1 has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. TAP-1 has also been found to exhibit anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders.

properties

IUPAC Name

2-(azepan-1-yl)-N-(2,4,6-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl3N2O/c15-10-7-11(16)14(12(17)8-10)18-13(20)9-19-5-3-1-2-4-6-19/h7-8H,1-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMXNDCMXPYIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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